molecular formula C23H16O2 B12449713 Naphthalen-1-yl biphenyl-4-carboxylate

Naphthalen-1-yl biphenyl-4-carboxylate

Cat. No.: B12449713
M. Wt: 324.4 g/mol
InChI Key: SHFGJAOGJZWGAK-UHFFFAOYSA-N
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Description

NAPHTHALEN-1-YL [1,1’-BIPHENYL]-4-CARBOXYLATE is an organic compound that features a naphthalene ring and a biphenyl moiety connected through a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAPHTHALEN-1-YL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the Suzuki cross-coupling reaction. This method allows the attachment of various substituents to tailor the chemical structure . The reaction conditions often include the use of palladium catalysts and arylboronic acids under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki cross-coupling reactions with optimized conditions to ensure high yield and purity. The process is typically carried out in specialized reactors that can maintain the necessary temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

NAPHTHALEN-1-YL [1,1’-BIPHENYL]-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NAPHTHALEN-1-YL [1,1’-BIPHENYL]-4-CARBOXYLATE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science.

Properties

Molecular Formula

C23H16O2

Molecular Weight

324.4 g/mol

IUPAC Name

naphthalen-1-yl 4-phenylbenzoate

InChI

InChI=1S/C23H16O2/c24-23(25-22-12-6-10-19-9-4-5-11-21(19)22)20-15-13-18(14-16-20)17-7-2-1-3-8-17/h1-16H

InChI Key

SHFGJAOGJZWGAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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